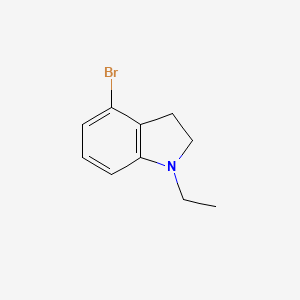
3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions, and a tetrahydro-2H-pyran-2-ylmethyl group attached to the nitrogen atom at the 1 position of the triazole ring.
Méthodes De Préparation
The synthesis of 3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole typically involves the bromination of a suitable triazole precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions to improve yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of debrominated or partially reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazoles, while oxidation reactions can produce triazole oxides.
Applications De Recherche Scientifique
3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole has various applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit the activity of enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar compounds to 3,5-Dibromo-1-((tetrahydro-2h-pyran-2-yl)methyl)-1h-1,2,4-triazole include other brominated triazoles and triazole derivatives with different substituents. Some examples are:
3,5-Dibromo-1H-1,2,4-triazole: Lacks the tetrahydro-2H-pyran-2-ylmethyl group, making it less complex.
1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole: Does not have bromine atoms, resulting in different reactivity and properties.
3,5-Dichloro-1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-1,2,4-triazole: Chlorine atoms replace bromine atoms, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of bromine atoms and the tetrahydro-2H-pyran-2-ylmethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11Br2N3O |
|---|---|
Poids moléculaire |
325.00 g/mol |
Nom IUPAC |
3,5-dibromo-1-(oxan-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H11Br2N3O/c9-7-11-8(10)13(12-7)5-6-3-1-2-4-14-6/h6H,1-5H2 |
Clé InChI |
OCOQMSVDNADSOZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)CN2C(=NC(=N2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


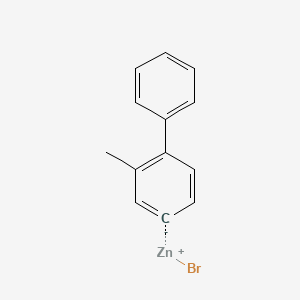
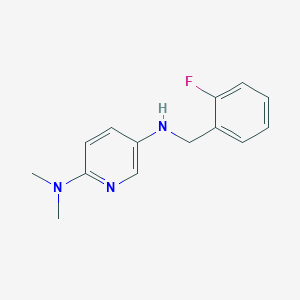


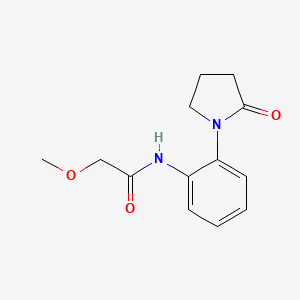
![2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone](/img/structure/B14900322.png)
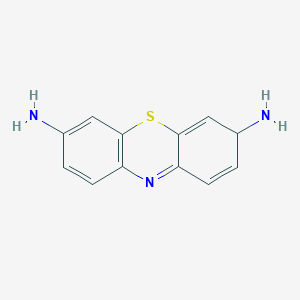

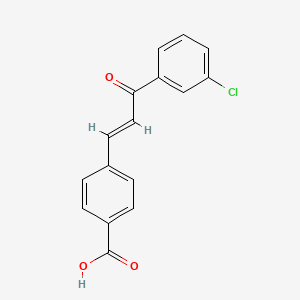
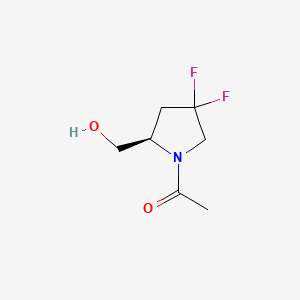
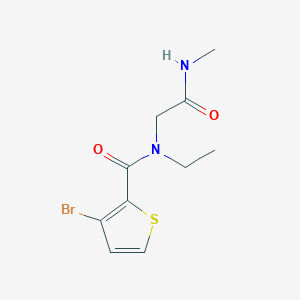
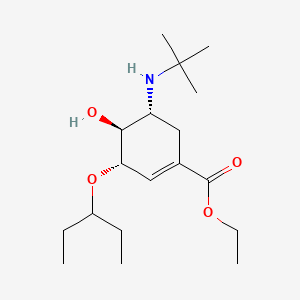
![N-[4-(acetylamino)phenyl]prop-2-enamide](/img/structure/B14900391.png)
